4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norleucinate
CAS No.:
Cat. No.: VC14979931
Molecular Formula: C24H25NO6
Molecular Weight: 423.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H25NO6 |
|---|---|
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | (4-methyl-2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)hexanoate |
| Standard InChI | InChI=1S/C24H25NO6/c1-3-4-10-20(25-24(28)29-15-17-8-6-5-7-9-17)23(27)30-18-11-12-19-16(2)13-22(26)31-21(19)14-18/h5-9,11-14,20H,3-4,10,15H2,1-2H3,(H,25,28) |
| Standard InChI Key | BLEJYEATDFGXQF-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OCC3=CC=CC=C3 |
Introduction
1. Introduction to the Compound
4-Methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norleucinate is a complex organic molecule derived from the coumarin (chromen-2-one) scaffold. Coumarins are well-known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties. The compound's structure suggests it combines:
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Coumarin Derivative: A 4-methyl substitution on the chromenone ring.
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Norleucine Moiety: An amino acid derivative with a benzyl carbamate (benzyloxycarbonyl) protecting group.
2. Structural Features
| Component | Description |
|---|---|
| Coumarin Core | A fused benzene and pyrone ring system with a methyl group at position 4. |
| Norleucine Derivative | An amino acid with a linear side chain, modified with a benzyl carbamate group. |
| Linkage | The norleucine is esterified at the 7th position of the coumarin core. |
This hybrid structure suggests potential pharmaceutical or biochemical applications due to its combination of bioactive motifs.
3. Potential Synthesis Pathway
The synthesis likely involves multiple steps:
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Preparation of 7-Hydroxy-4-Methylcoumarin:
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Activation of the Hydroxyl Group:
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The hydroxyl group at position 7 is activated (e.g., via esterification or carbamate formation).
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Coupling with Norleucine Derivative:
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Norleucine is protected with a benzyloxycarbonyl group to prevent side reactions.
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The amino acid is then coupled to the activated coumarin derivative through esterification.
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4. Analytical Characterization
To confirm the structure, standard analytical techniques would be employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | To identify proton and carbon environments within the molecule. |
| Mass Spectrometry | To determine molecular weight and fragmentation patterns. |
| IR Spectroscopy | To confirm functional groups (e.g., ester, carbamate, ketone). |
| X-ray Crystallography | To elucidate the three-dimensional structure (if crystalline). |
5. Potential Applications
Given its structural features, this compound may have applications in:
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Pharmaceutical Research:
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Biochemical Studies:
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The compound could serve as a probe for enzyme reactions involving esters or amino acids.
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Material Science:
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Functionalized coumarins are used in fluorescence-based sensors and materials.
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6. Related Research Findings
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